6-(Difluoromethoxy)chroman-4-one
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Overview
Description
6-(Difluoromethoxy)chroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in the synthesis of various medicinal compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethoxy)chroman-4-one can be achieved through several methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production of chroman-4-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethoxy)chroman-4-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents at various positions on the chroman ring.
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophilic and nucleophilic reagents can be used depending on the desired substituent.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives with potential biological activities .
Scientific Research Applications
6-(Difluoromethoxy)chroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethoxy)chroman-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxy group enhances its binding affinity and specificity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound with a wide range of biological activities.
6-Hydroxychroman-4-one: Known for its antioxidant properties.
6-Methoxychroman-4-one: Studied for its potential as an anti-inflammatory agent.
Uniqueness
6-(Difluoromethoxy)chroman-4-one stands out due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications .
Properties
Molecular Formula |
C10H8F2O3 |
---|---|
Molecular Weight |
214.16 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H8F2O3/c11-10(12)15-6-1-2-9-7(5-6)8(13)3-4-14-9/h1-2,5,10H,3-4H2 |
InChI Key |
FFBPXBRJQRNFDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
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